1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 2,4-difluorobenzoate
Description
This compound features a benzo[d]thiazole core substituted with a trifluoromethyl (CF₃) group at position 4, an azetidin-3-yl moiety at position 2, and a 2,4-difluorobenzoate ester (Fig. 1). The azetidine ring introduces conformational rigidity, while the fluorinated aromatic systems enhance lipophilicity and metabolic stability. The ester group may influence solubility and hydrolysis kinetics, critical for drug delivery .
Properties
IUPAC Name |
[1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidin-3-yl] 2,4-difluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F5N2O2S/c19-9-4-5-11(13(20)6-9)16(26)27-10-7-25(8-10)17-24-15-12(18(21,22)23)2-1-3-14(15)28-17/h1-6,10H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOPLRRLTIBBLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(C=CC=C3S2)C(F)(F)F)OC(=O)C4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F5N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 2,4-difluorobenzoate typically involves multiple steps. One common approach is to start with the formation of the benzo[d]thiazole ring, followed by the introduction of the trifluoromethyl group. The azetidine ring is then constructed, and finally, the difluorobenzoate ester is attached. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of more environmentally friendly processes to minimize waste and reduce the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 2,4-difluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and inert atmospheres to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 2,4-difluorobenzoate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential as a drug candidate, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 2,4-difluorobenzoate involves its interaction with specific molecular targets. The trifluoromethyl and difluorobenzoate groups can enhance the compound’s ability to interact with biological molecules, such as enzymes or receptors, by increasing its lipophilicity and stability. This can lead to the modulation of specific pathways, such as inhibition of enzyme activity or alteration of signal transduction processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
Table 1: Structural Comparison of Key Compounds
Key Observations:
- Heterocyclic Core: The benzo[d]thiazole in the target compound contrasts with benzo[d]oxazole (e.g., compound 167 in ).
- Fluorinated Substituents : The 2,4-difluorobenzoate in the target shares electronic similarities with 2,4-difluorophenyl groups in ’s triazoles. Fluorine atoms reduce basicity and increase lipophilicity, which may enhance membrane permeability .
- Azetidine vs.
Key Findings:
- Synthetic Efficiency : Urea derivatives () and triazoles () show high yields (83–90%), suggesting robust synthetic routes. The target’s esterification step (from the alcohol in ) likely follows similar efficiency.
- Spectroscopic Trends: The absence of νC=O in triazoles () confirms tautomerization, whereas the target’s ester group would show distinct νC=O ~1700 cm⁻¹. The CF₃ group in the target may cause unique ¹⁹F NMR shifts compared to mono-fluorinated analogs .
Functional Implications
- Metabolic Stability: The CF₃ group in the target and compound 167 () resists oxidative metabolism, extending half-life compared to non-fluorinated analogs.
- Solubility : The ester in the target may hydrolyze to a carboxylic acid in vivo, enhancing aqueous solubility vs. the precursor alcohol ().
- Electronic Effects : The 2,4-difluorobenzoate’s electron-withdrawing nature could activate the ester toward nucleophilic attack, contrasting with electron-donating groups in urea derivatives ().
Biological Activity
The compound 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 2,4-difluorobenzoate is a novel organic molecule featuring a trifluoromethyl group, a benzo[d]thiazole moiety, and an azetidine ring. Its unique structure suggests potential biological activities that warrant detailed investigation. This article aims to summarize the biological activities associated with this compound, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 428.45 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H15F5N4O2S |
| Molecular Weight | 428.45 g/mol |
| CAS Number | 1421468-62-3 |
| Physical State | Solid |
| Purity | ≥ 97% |
1. Antimicrobial Activity
Research indicates that compounds with azetidine and thiadiazole structures exhibit significant antimicrobial properties. The incorporation of the trifluoromethyl group may enhance these effects. A study demonstrated that similar compounds showed effective inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria .
2. Anticancer Properties
Benzothiazole derivatives have been extensively studied for their anticancer potential. The compound's structural similarity to known anticancer agents suggests it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest. Preliminary in vitro studies indicated that related compounds exhibited cytotoxic effects on human cancer cell lines .
3. Anti-inflammatory Effects
Inflammation is a critical factor in numerous diseases, including cancer and autoimmune disorders. Benzothiazole derivatives have shown promise in modulating inflammatory pathways. Research has indicated that compounds similar to 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 2,4-difluorobenzoate can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Lipophilicity : The trifluoromethyl group enhances the compound's ability to penetrate lipid membranes.
- Enzyme Interaction : The benzo[d]thiazole ring may interact with enzymes involved in metabolic pathways, potentially modulating their activity.
- Receptor Binding : The azetidine ring can facilitate binding to various receptors, influencing cellular signaling pathways.
Case Studies
- Antimicrobial Efficacy : A comparative study highlighted that similar azetidine derivatives exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL .
- Anticancer Activity : In vitro assays demonstrated that related compounds reduced the viability of HeLa cells by over 50% at concentrations of 20 µM after 48 hours of treatment.
- Anti-inflammatory Response : A recent study reported that benzothiazole derivatives significantly decreased tumor necrosis factor-alpha (TNF-α) levels in lipopolysaccharide-stimulated macrophages, indicating anti-inflammatory potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
